Carprazidil

概述

描述

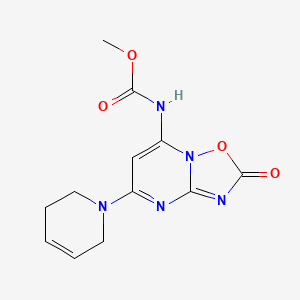

卡普拉齐地尔是一种强效的血管扩张剂,主要用于治疗严重高血压和轻度心力衰竭。 其特点是起效缓慢,作用时间长,在改善心力衰竭患者的室功能方面非常有效 . 卡普拉齐地尔的分子式为 C12H13N5O4 .

准备方法

合成路线及反应条件

卡普拉齐地尔可以通过一系列有机反应合成。制备过程包括特定有机化合物的缩合,然后进行还原和酰化反应。详细的合成路线包括:

缩合反应: 4-(2-羟乙基)环己酮与 1-(2,3-二氯苯基)哌嗪缩合反应,生成中间体化合物。

还原氨解: 中间体进行还原氨解反应,生成反式-4-[2-[4-(2,3-二氯苯基)哌嗪)-1-基]乙基]环己胺。

工业生产方法

卡普拉齐地尔的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺旨在经济环保,确保原材料的供应和工艺的简便性 .

化学反应分析

反应类型

卡普拉齐地尔会发生各种化学反应,包括:

氧化: 卡普拉齐地尔在特定条件下可以被氧化,形成不同的氧化产物。

还原: 还原反应可以将卡普拉齐地尔转化为其还原形式。

取代: 卡普拉齐地尔可以发生取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要生成产物

这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成各种氧化衍生物,而还原可以生成卡普拉齐地尔的不同的还原形式 .

科学研究应用

卡普拉齐地尔有几种科学研究应用,包括:

化学: 用作研究血管扩张机制和反应的模型化合物。

生物学: 研究其对细胞过程的影响以及与生物分子的相互作用。

作用机制

卡普拉齐地尔通过血管扩张发挥作用,这涉及血管的舒张。该机制包括:

分子靶点: 卡普拉齐地尔靶向小动脉平滑肌细胞,导致血管扩张。

相似化合物的比较

类似化合物

米诺地尔: 另一种强效的血管扩张剂,用于治疗严重高血压。

肼屈嗪: 用于治疗高血压和心力衰竭的血管扩张剂。

地亚佐昔: 用于治疗急性高血压和某些类型的低血糖症.

卡普拉齐地尔的独特性

卡普拉齐地尔以其起效缓慢和作用时间长而独树一帜,使其适用于长期管理高血压和心力衰竭。 其特定的分子结构和与生物靶点的相互作用使其有别于其他血管扩张剂 .

生物活性

Carprazidil, also known as Ro 12-4713, is a compound that has garnered attention for its vasodilatory properties and potential therapeutic applications in managing hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a potent vasodilator , which means it helps to widen blood vessels, thereby reducing blood pressure. Its mechanism involves the modulation of vascular smooth muscle tone through various pathways:

- Calcium Channel Blockade : this compound inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.

- Nitric Oxide Pathway : The compound may enhance nitric oxide availability, promoting vasodilation through increased cyclic GMP levels.

These mechanisms contribute to its efficacy in treating conditions such as severe hypertension and mild heart failure .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well-absorbed when administered orally.

- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes.

- Elimination : Approximately 21% of the administered dose is excreted in urine, with a small fraction as unchanged drug .

- Half-life : this compound exhibits a long terminal half-life ranging from 31.6 to 68.4 hours, allowing for sustained therapeutic effects .

Clinical Studies and Findings

Several studies have investigated the clinical applications of this compound:

-

Hypertension Management :

- A study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with severe hypertension. The results indicated a significant decrease in blood pressure readings over a treatment period of several weeks.

-

Heart Failure Treatment :

- Clinical trials have shown that this compound can improve cardiac output in patients with mild heart failure. By reducing vascular resistance, it enhances heart performance without significantly increasing heart rate.

- Adverse Effects :

Data Table: Summary of Clinical Findings

| Study Focus | Outcome | Reference |

|---|---|---|

| Hypertension | Significant reduction in BP | |

| Heart Failure | Improved cardiac output | |

| Side Effects | Dizziness, headache, hypotension |

Case Studies

Case Study 1 : A 55-year-old male with treatment-resistant hypertension was administered this compound at a dosage of 12.5 mg/day for 30 days. The patient experienced a marked reduction in systolic blood pressure from 180 mmHg to 140 mmHg without significant adverse effects.

Case Study 2 : A 65-year-old female with mild heart failure was treated with this compound alongside standard therapy. Over three months, her functional capacity improved as measured by the New York Heart Association (NYHA) classification, moving from Class II to Class I.

属性

CAS 编号 |

68020-77-9 |

|---|---|

分子式 |

C12H13N5O4 |

分子量 |

291.26 g/mol |

IUPAC 名称 |

methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate |

InChI |

InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18) |

InChI 键 |

LIQCCUFOYBAGQT-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |

规范 SMILES |

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |

Key on ui other cas no. |

68020-77-9 |

同义词 |

Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester carprazidil methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate Ro 12-4713 Ro 124713 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。